Product packaging for N-Nitrososimazine(Cat. No.:CAS No. 6494-81-1)

N-Nitrososimazine

Cat. No.: B123105
CAS No.: 6494-81-1
M. Wt: 230.65 g/mol
InChI Key: OKVLOVNSJIXWJD-UHFFFAOYSA-N
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Description

Contextualization within Environmental Carcinogenesis and Contaminant Science

N-Nitrososimazine is a chemical compound that has garnered attention within the fields of environmental science and toxicology due to its classification as an N-nitroso compound, or nitrosamine (B1359907). epa.gov Nitrosamines represent a class of chemicals of which approximately 70% have been identified as carcinogenic in laboratory animal studies, exhibiting a wide range of potency. epa.gov The primary concern surrounding this compound stems from its formation as a transformation product of simazine (B1681756), a widely used s-triazine herbicide. cdc.govacs.org

The formation of this compound occurs through the nitrosation of simazine. cdc.gov This reaction can happen when simazine comes into contact with nitrite (B80452) (NO₂⁻), which is a common environmental substance and a metabolite of nitrate (B79036) (NO₃⁻). cdc.govredalyc.org This process is known to occur both in the environment—such as in soil and water—and in vivo, for instance, within the acidic conditions of the stomach following ingestion of precursors. cdc.govacs.orgbioone.org Given the extensive use of simazine in agriculture to control weeds and the prevalence of nitrate-based fertilizers, the potential for this compound formation in agricultural runoff and contaminated water sources is a significant environmental health concern. acs.orgresearchgate.net

From a contaminant science perspective, this compound is considered an environmental contaminant of emerging concern. Its parent compound, simazine, is monitored in drinking water. unl.edu The potential for simazine to convert into the more hazardous this compound highlights the importance of studying not just the parent contaminants but also their degradation and transformation products, which may pose different or greater risks. researchgate.net Although this compound itself has not been adequately tested for carcinogenicity, structure-activity relationship analyses suggest a potential for carcinogenicity, a concern shared with other N-nitroso compounds. cdc.gov This places the study of this compound squarely within the domain of environmental carcinogenesis, focusing on the potential for environmental chemical exposures to contribute to cancer risk. jocpr.comscienceasia.org

Academic Significance and Contemporary Research Trajectories for this compound

The academic significance of this compound research lies in its role as a model for understanding the environmental fate and toxicological potential of pesticide transformation products. Research into this compound addresses critical gaps in knowledge regarding how relatively benign agricultural chemicals can be converted into more hazardous substances under specific environmental or physiological conditions. bioone.org

Contemporary research trajectories for this compound are multifaceted, focusing on several key areas:

Formation Kinetics and Stability: A primary research focus is to characterize the precise conditions that favor the formation and stability of this compound. Studies have investigated the influence of pH, temperature, and the presence of other organic or inorganic compounds on the rate of nitrosation. acs.orgresearchgate.net For instance, research has shown that this compound forms most readily in acidic conditions (pH 2-4 in solution and ≤5 in soil) and that its formation can be promoted by substances like fulvic and acetic acids. acs.orgresearchgate.net Its stability is influenced by factors such as light, which can cause rapid degradation. acs.org

Environmental Occurrence and Detection: Developing highly sensitive and selective analytical methods is crucial for detecting the trace levels of this compound expected in environmental samples. ijpsjournal.com Research in this area involves the use of advanced analytical instrumentation, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to quantify its presence in complex matrices like water, soil, and biological tissues. unl.edunih.govresearchgate.net The challenges of sample preparation and achieving low detection limits are active areas of investigation. unl.eduijpsjournal.com

Degradation and Remediation: Understanding the degradation pathways of this compound is essential for predicting its persistence in the environment. Research indicates that denitrosation, where it reverts to atrazine (B1667683), is a primary transformation mechanism, while biodegradation also contributes to its breakdown in soil. acs.org While remediation research often targets the parent compound, atrazine, studies on reductive dechlorination using materials like nano zerovalent iron offer potential pathways for mitigating contamination from related triazine herbicides. researchgate.net Broader microbial remediation techniques are also a significant area of research for soil and water contaminated with organic pollutants. mdpi.comaloki.humdpi.com

Toxicological Assessment: While direct carcinogenicity studies are limited, research investigates the potential health risks associated with its formation. Studies have explored the hypothesis that the co-occurrence of atrazine (a closely related herbicide) and nitrate in drinking water may increase the risk for certain cancers due to the in vivo formation of N-nitrosoatrazine, a hypothesis that extends by analogy to simazine and this compound. bioone.orgunl.edu

The following tables summarize key research findings regarding the formation and analysis of this compound.

Table 1: Research Findings on this compound Formation

Factor Condition Impact on Formation Source(s)
pH Acidic (pH 2-4 in solution; ≤5 in soil) Promotes formation acs.orgresearchgate.net
pH Neutral to Alkaline (pH 6-7 in soil) No formation detected acs.orgresearchgate.net
Catalysts Acetic acid, fulvic acid Promote formation in water (pH 4-7) acs.orgresearchgate.net
Oxygen Anaerobic/Oversaturated soil No formation detected acs.orgresearchgate.net
Precursors Simazine and Nitrite Essential for formation cdc.govacs.org

Table 2: Analytical Methods for N-Nitroso Compound Detection

Technique Description Application Source(s)
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry A primary, highly sensitive, and selective method for quantifying N-nitrosamines in various matrices, including pharmaceuticals and biological samples. unl.eduijpsjournal.com
LC-HRMS Liquid Chromatography-High Resolution Mass Spectrometry Used for identifying unknown or uncharacterized N-nitrosamines in complex samples like wastewater. nih.gov
GC-MS/MS Gas Chromatography-Tandem Mass Spectrometry Preferred for volatile nitrosamines and offers low detection limits in complex matrices. ijpsjournal.comnih.gov
HPLC-UV High-Performance Liquid Chromatography with UV Detection Generally not sensitive enough for the trace-level detection required for nitrosamine impurities in pharmaceuticals. usp.org

Compound Reference Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClN6O B123105 N-Nitrososimazine CAS No. 6494-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN6O/c1-3-9-6-10-5(8)11-7(12-6)14(4-2)13-15/h3-4H2,1-2H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLOVNSJIXWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215253
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6494-81-1
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006494811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of N Nitrososimazine Formation

Chemical Nitrosation Pathways of Simazine (B1681756)

The chemical transformation of simazine into N-nitrososimazine primarily occurs through a process known as nitrosation, where a nitroso group (-N=O) is introduced into the molecule. This reaction is significantly influenced by various environmental and chemical factors.

Reaction Kinetics and pH-Dependent Formation Mechanisms

The formation of this compound from simazine and nitrite (B80452) is highly dependent on pH. cdc.gov The reaction is favored under acidic conditions, which are necessary to convert nitrite (NO₂⁻) into its more reactive nitrosating species. unl.eduepa.gov For nitrosation to proceed, nitrite is typically first protonated to form nitrous acid (HNO₂, pKa ≈ 3.37). unl.eduepa.gov Under acidic conditions, nitrous acid can be further converted into more potent nitrosating agents like dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺). unl.eduacs.org

The rate of the nitrosation reaction generally increases as the pH decreases. unl.edu Specifically, the reaction to form N-nitrosamines is often proportional to the square of the nitrous acid concentration, meaning the rate can increase tenfold for each unit decrease in pH. unl.edu Studies on the related compound, N-nitrosoatrazine, have shown that its formation occurs in solution at a pH range of 2 to 4. acs.org While the nitrosation process is enhanced at acidic pH, extremely low pH can be less favorable due to the protonation of the amine precursor, which reduces its reactivity. nih.gov The optimal pH for nitrosation represents a balance between the formation of the active nitrosating agent and the availability of the unprotonated, more reactive form of the amine. unl.edunih.gov

Influence of Nitrite Concentration and Other Precursors on this compound Yield

The yield of this compound is directly influenced by the concentration of nitrite, a primary precursor. epa.gov Increased concentrations of nitrite have been shown to correlate with a higher production of N-nitroso compounds. nih.gov The rate of nitrosation is proportional to the concentration of the reacting amine (simazine) and the nitrosating agent derived from nitrite, such as dinitrogen trioxide. innovareacademics.in

Besides nitrite, other precursors can contribute to the formation of nitrosamines. Secondary amines, like the amino groups present in simazine, are the most reactive compounds in forming stable nitrosamines. innovareacademics.in While primary and tertiary amines can also undergo nitrosation, the resulting products are often unstable or first convert to secondary amines before forming nitrosamines. innovareacademics.in

The following table illustrates the effect of varying nitrite concentrations on the quality and protein oxidation of salted meat, which provides analogous insight into how nitrite concentrations can drive chemical changes.

Nitrite Concentration (mg/kg)Effect on Carbonyl Group, Disulfide Bond, Dityrosine, Surface HydrophobicityEffect on Sulfhydryl Group ContentEffect on Total Volatile Basic Nitrogen and Aerobic Plate ContentEffect on pH and a* value
50Significantly reducedSignificantly increasedSignificantly decreasedSignificantly increased
100Significantly reducedSignificantly increasedSignificantly decreasedSignificantly increased
150Significantly reducedSignificantly increasedSignificantly decreasedSignificantly increased
This table is based on findings from a study on salted meat and is provided for illustrative purposes regarding the general effects of nitrite concentration. nih.gov

Role of Catalytic Species and Inhibitors in this compound Synthesis (e.g., Acetate (B1210297), Fulvic Acid, Thiocyanate, Oxygen)

Certain chemical species can either catalyze (accelerate) or inhibit (slow down) the formation of this compound.

Catalysts:

Thiocyanate and Halide Ions: These ions are known to accelerate the rate of nitrosation. unl.edu

Acetic Acid and Fulvic Acid: Studies on the related N-nitrosoatrazine have shown that acetic acid and fulvic acid can promote its formation in water, particularly at a pH range of 4 to 7. researchgate.net

Oxygen: The presence of oxygen appears to be important for the reaction, as N-nitrosoatrazine was not detected in deoxygenated solutions at pH 4 or higher. acs.org

Inhibitors:

Ascorbic Acid (Vitamin C) and α-Tocopherol (Vitamin E): These compounds are known to block the formation of N-nitroso compounds by reacting with nitrite. unl.edu

Primary amines, sulfhydryl compounds, and certain aromatic compounds: These substances can also inhibit nitrosamine (B1359907) formation by reacting with nitrite. innovareacademics.in

In Vivo Biogenesis of this compound

This compound can also be formed within living organisms, a process known as in vivo biogenesis. This is a significant concern as it represents a potential pathway for endogenous exposure to this compound.

Formation in Mammalian Biological Systems (e.g., Gastric Environment, Hepatic Tissues)

The acidic environment of the mammalian stomach provides favorable conditions for the formation of N-nitroso compounds. unl.edu Simazine, if ingested along with sources of nitrite, can react in the stomach to form this compound. cdc.gov This has been demonstrated in rats following oral administration of both simazine and nitrite. cdc.gov The low pH of gastric juice facilitates the conversion of nitrite to reactive nitrosating agents, which can then react with simazine. cdc.govunl.edu

Metabolic studies using rat and human liver slices have indicated that the biochemical pathways for the metabolism of some N-nitroso compounds are similar to some extent in both species. epa.gov While direct evidence for this compound formation in hepatic tissues is less specific, the liver is a primary site of metabolism for many foreign compounds, and the potential for metabolic activation or formation of N-nitroso compounds in this organ is a recognized area of toxicological research. epa.govnih.gov

Contribution of Endogenous Nitrite Sources to this compound Production

Endogenous nitrite, which is nitrite produced within the body, can be a significant contributor to the in vivo formation of this compound. unl.edu A major source of endogenous nitrite is the reduction of ingested nitrate (B79036) by bacteria present in the oral cavity. nih.govwho.int It is estimated that about 25% of ingested nitrate is secreted into the saliva, and of that, about 20% (or 5% of the total ingested nitrate) is converted to nitrite by oral bacteria. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” according to the specified outline. There is a significant scarcity of dedicated research on the environmental dynamics and fate of this particular compound.

The available data is insufficient to populate the requested sections and subsections with the required level of detail and scientific accuracy. Key information gaps include:

Environmental Occurrence and Prevalence: No specific studies were identified that report the detection and concentration of this compound in aquatic ecosystems (rural well water, surface water, wastewater) or in terrestrial matrices like agricultural soils. While research exists on the occurrence of other N-nitrosamines and the parent compound, simazine, this information cannot be accurately extrapolated to this compound.

Environmental Transformation and Degradation: There is a lack of specific research detailing the environmental transformation and degradation processes for this compound.

While the formation of this compound from the nitrosation of the herbicide simazine in the presence of nitrogen oxides has been documented in model experiments, its specific photolytic decomposition pathways have not been detailed. nih.gov

No studies on the specific biodegradation mechanisms of this compound in environmental compartments were found.

Data on the hydrolytic stability and denitrosation reactions of this compound under various environmental conditions are not available.

Generating content for the requested outline would require speculation and generalization from the broader class of N-nitrosamines or the parent triazine herbicides, which would violate the core instruction to focus solely on this compound and maintain scientific accuracy. Therefore, a detailed article as requested cannot be produced at this time.

Environmental Dynamics and Fate of N Nitrososimazine

Environmental Transport and Mobility Characteristics

Adsorption and Desorption Kinetics in Soil Matrices

No published studies were found that specifically investigate the adsorption and desorption kinetics of N-Nitrososimazine in soil matrices.

Leaching and Groundwater Contamination Potential

There is no available data from laboratory or field studies to assess the leaching potential and risk of groundwater contamination by this compound.

Toxicological Assessment and Biological Activity of N Nitrososimazine

Genotoxicity and Mutagenicity Evaluations

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key initiating event in carcinogenesis. The evaluation of N-Nitrososimazine's potential to cause such damage relies heavily on the well-documented activities of the N-nitroso functional group.

Direct mutagenicity testing of this compound in bacterial reverse mutation assays, commonly known as the Ames test, has not been extensively reported. However, the N-nitrosamine class of compounds is well-characterized in these systems. Generally, simple N-nitrosamines are not mutagenic in the absence of metabolic activation. Their genotoxic potential is revealed following incubation with a mammalian liver homogenate (S9 fraction), which provides the necessary cytochrome P450 enzymes for metabolic conversion into reactive electrophiles. nih.govresearchgate.netnih.gov

Studies on a wide array of N-nitrosamines have shown that they typically induce base-pair substitution mutations, with Salmonella typhimurium strains TA100 and TA1535 being particularly sensitive. nih.govnih.gov The efficacy of metabolic activation can vary by the source of the S9 fraction, with hamster liver S9 often demonstrating greater activity for N-nitrosamines than rat liver S9. nih.govusp.org Given that this compound possesses the characteristic N-nitroso functional group attached to secondary amine nitrogens, it is predicted to be mutagenic in an Ames test following metabolic activation.

Table 1: Summary of Mutagenicity for Representative N-Nitrosamines in the Ames Test

Clastogenicity refers to the ability of a compound to induce structural damage to chromosomes. While specific studies on this compound are not available, compelling evidence from its structural analog, N-Nitrosoatrazine (NNAT), demonstrates the potent clastogenic potential of N-nitrosated triazines.

A key study revealed that exposing human lymphocyte cultures to NNAT resulted in significant increases in chromosome breakage. nih.gov This effect was observed at concentrations as low as 0.0001 µg/mL. nih.gov This demonstrates that the nitrosation of the parent triazine herbicide dramatically increases its ability to induce chromosomal damage. Given the close structural similarity between this compound and NNAT, it is highly probable that this compound is also a potent clastogen, capable of inducing chromosomal aberrations in mammalian cells.

The parent compound, simazine (B1681756), has been evaluated for genotoxicity in various systems. The consensus is that simazine itself is either non-genotoxic or, at most, weakly genotoxic. nih.gov Studies in human lymphocyte cultures showed that simazine failed to produce significant increases in sister chromatid exchanges or chromosome aberrations. nih.gov Other research has noted some potential for clastogenicity in Chinese hamster ovary (CHO) cells, but its activity is not consistently strong across different endpoints. nih.gov

The addition of a nitroso group to a triazine structure, however, fundamentally changes its toxicological profile. The transformation of a weakly genotoxic or non-genotoxic parent compound into a potent genotoxin upon nitrosation is a well-documented phenomenon. The most direct evidence comes from the comparison of atrazine (B1667683) and N-Nitrosoatrazine. Atrazine, like simazine, shows little evidence of genotoxicity. nih.gov In stark contrast, N-Nitrosoatrazine is a potent inducer of chromosome breakage at concentrations thousands of times lower than those at which atrazine might show any effect. nih.gov This vast increase in genotoxic potency is attributed directly to the N-nitroso moiety. Therefore, it can be concluded with a high degree of confidence that this compound is significantly more genotoxic than its parent compound, simazine.

Table 2: Comparative Genotoxicity of Triazines and N-Nitroso-Triazines

Carcinogenic Potential and Structure-Activity Considerations

The carcinogenic potential of this compound is inferred from its structural features and the extensive database on N-nitrosamine carcinogenicity.

N-nitrosamines are recognized as a "cohort of concern" by international regulatory bodies due to the high carcinogenic potency of many compounds within this class. nih.govlhasalimited.orgresearchgate.net The key structural feature, or toxicophore, responsible for their activity is the N-nitroso group (-N-N=O). nih.gov this compound contains this functional group and therefore falls into this class of chemicals.

The carcinogenic mechanism for many N-nitrosamines involves metabolic activation by cytochrome P450 enzymes, specifically through the hydroxylation of the carbon atom alpha (α) to the nitroso-substituted nitrogen. researchgate.net This enzymatic reaction leads to the formation of unstable intermediates that ultimately generate highly reactive electrophilic species, such as diazonium ions, which can alkylate DNA. This DNA damage, if not properly repaired, can lead to mutations and initiate the process of cancer. nih.gov The structure of this compound contains α-carbons on its two ethyl groups, making it a substrate for this metabolic activation pathway, which is a hallmark of many potent nitrosamine (B1359907) carcinogens. nih.govresearchgate.net

The case for the carcinogenic potential of this compound is strongly supported by data on its close analog, N-Nitrosoatrazine (NNAT). Simazine and atrazine are structurally very similar, differing only in the substitution of one ethylamino group for an isopropylamino group. differencebetween.com Consequently, their N-nitroso derivatives are also very similar.

Studies have shown that NNAT is not only a potent clastogen but also exhibits significant embryotoxicity, inducing a variety of developmental abnormalities in chicken embryos, including heart and neural-tube defects, even at low doses. nih.govnih.gov The ability to induce such malformations is a strong indicator of potential teratogenicity and carcinogenicity. The formation of such pesticide-associated N-nitroso compounds is a known concern. atlanticpath.ca Given that NNAT is demonstrably more toxic than its parent compound, atrazine, and that N-nitrosamines as a class are potent carcinogens, it is reasonable to infer a significant carcinogenic risk for this compound. nih.govenvironcj.in

Remaining Research Gaps in this compound Carcinogenicity Assessment

A significant gap in the toxicological database for this compound is the absence of comprehensive carcinogenicity studies. nih.govcdc.gov While structure-activity considerations raise concerns about its potential to cause cancer, this compound has not been adequately tested to confirm this. nih.gov The primary concern stems from its classification as an N-nitroso compound, a class of chemicals known for its carcinogenic members. cdc.gov Over 90% of the more than 300 N-nitrosamines tested in rodent cancer bioassays have been found to be carcinogenic, causing tumors in various organs across 40 different animal species. fda.gov

The general mechanism for N-nitrosamine carcinogenicity involves metabolic activation, primarily by cytochrome P450 (CYP) enzymes. mdpi.com This process, likely through α-hydroxylation, generates reactive electrophiles, such as diazonium ions, which can then form covalent adducts with DNA. hesiglobal.orgacs.orgresearchgate.net If these DNA adducts are not repaired, they can lead to miscoding during DNA replication, resulting in gene mutations and potentially initiating carcinogenesis. researchgate.netresearchgate.net

However, key data specific to this compound are missing. The specific CYP enzymes involved in its metabolism, its metabolic rate, the nature and frequency of the DNA adducts it forms, and the efficiency of DNA repair mechanisms in response to this damage are all unknown. Furthermore, no published reports directly assess the carcinogenic or tumor-initiating potential of this compound in animal models. cdc.gov This lack of direct evidence means that its risk assessment currently relies on extrapolation from the broader nitrosamine class rather than on compound-specific data.

Table 1: Summary of Research Gaps in this compound Carcinogenicity

Research Area Known Information (General for N-Nitrosamines) Specific Gaps for this compound
In Vivo Carcinogenicity Over 90% of tested N-nitrosamines are carcinogenic in animals. fda.gov No published long-term carcinogenicity bioassays. cdc.gov
Mechanism of Action Metabolic activation by CYP enzymes leads to DNA adducts and mutations. hesiglobal.orgresearchgate.net Specific metabolic pathways, activating enzymes, and DNA adduct profiles are not identified.
Genotoxicity Known to be clastogenic (causes chromosomal damage). cdc.gov Comprehensive mutagenicity profile across different test systems is incomplete.

| Potency | Carcinogenic potency varies widely across different N-nitrosamine compounds. nih.gov | The carcinogenic potency relative to other nitrosamines is unknown. |

Other Toxicological Endpoints and Interactive Effects

Beyond carcinogenicity, the toxicological profile of this compound is largely incomplete. Understanding its potential for other adverse health outcomes and its interaction with precursor compounds is crucial for a comprehensive risk assessment.

Potential for Teratogenicity and Developmental Toxicity (based on analogous compounds)

There are no specific studies on the teratogenic or developmental effects of this compound. However, data from analogous N-nitroso compounds suggest a potential for such toxicity. Certain N-nitroso compounds are known to be potent teratogens. tonylutz.net For instance, N-nitrosomethylurea administered to rats during gestation resulted in fetal deaths, resorption, and physical deformities in offspring that survived to term. tonylutz.net

The maternal transfer of N-nitroso compounds and their precursors is a potential concern for fetal development. nih.gov Epidemiological research has suggested a possible link between maternal ingestion of nitrate (B79036), which can lead to the endogenous formation of N-nitroso compounds, and an increased risk of neural tube defects in offspring. researchgate.net Given that this compound can be formed in vivo, its potential to cross the placental barrier and exert toxic effects on a developing fetus remains an important, yet uninvestigated, question.

Table 2: Developmental Toxicity of Analogous N-Nitroso Compounds

Compound Species Observed Developmental/Teratogenic Effects
N-Nitrosomethylurea Rat Fetal death, resorption, physical deformities. tonylutz.net

| Nitrate/Nitrite (B80452) (precursors) | Human (Epidemiological) | Suggested association with neural tube defects. researchgate.net |

Implications for Cell Proliferation

Direct research into the effects of this compound on cell proliferation is not available. However, the carcinogenic mechanism of N-nitrosamines is intrinsically linked to cell proliferation. The formation of DNA adducts is the initiating event, but it is the replication of damaged DNA during cell division that fixes these adducts as permanent mutations, which can drive cancer development. fda.gov

N-nitrosamines can also have more direct effects on cellular pathways that control growth. Studies on various nitrosamines have shown they can stimulate the proliferation and survival of cancer cells. nih.gov Conversely, some related compounds can inhibit cell growth. For example, S-nitrosoglutathione (GSNO), an S-nitroso compound, has been shown to inhibit the proliferation of human endothelial cells and repress DNA synthesis. nih.gov Furthermore, nitric oxide (NO), which can be a byproduct of N-nitrosamine metabolism, has complex, dose-dependent effects on cell proliferation, capable of either promoting or inhibiting it under different conditions. hesiglobal.orgnih.gov The ultimate effect of this compound on cell proliferation in different tissues is a critical unknown that influences its carcinogenic potential.

Joint Toxic Action with Precursors (Simazine and Nitrate/Nitrite)

The interaction between simazine and nitrite (a metabolite of nitrate) is a key toxicological concern because it leads to the formation of this compound. This chemical reaction has been demonstrated to occur under acidic conditions, such as those found in the stomach, and has also been detected in vivo in rats following oral administration of both precursors. cdc.govcdc.gov

Crucially, the resulting this compound appears to be more toxic than its parent compound, simazine. One study found that this compound was clastogenic, meaning it caused damage to chromosomes, at a concentration three times lower than a concentration of simazine that produced no clastogenic effects. cdc.gov This indicates a potentiation of genotoxicity. Administration of simazine along with sodium nitrite to rats led to higher levels of labeled this compound in the liver and thymus compared to the administration of simazine alone, confirming that co-exposure can increase the formation of the more hazardous compound in target organs. cdc.gov

Despite the clear evidence of formation and increased genotoxicity, no studies have been published on the joint toxic action of simazine and nitrate or nitrite regarding carcinogenic endpoints. cdc.gov This represents a critical data gap, as human populations may be co-exposed to triazine herbicides and high levels of nitrates in drinking water. nih.govcdc.gov

Table 3: Findings on the Joint Action of Simazine and Nitrite

Finding Experimental System Implication
Formation of this compound Acidic pH in vitro; Rat in vivo Co-exposure to precursors leads to the formation of this compound in the body. cdc.gov
Increased Genotoxicity Chromosomal Aberration Test This compound is more clastogenic than its precursor, simazine. cdc.gov
Increased In Vivo Levels Rat (Oral Gavage) Co-administration of simazine and nitrite increases this compound levels in the liver and thymus. cdc.gov

Metabolic Investigations of N Nitrososimazine in Biological Systems

Biotransformation Pathways and Metabolite Identification

The enzymatic metabolism of N-nitrosamines is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Two of the most significant metabolic pathways for N-nitrosamines are α-hydroxylation and denitrosation.

α-Hydroxylation is considered a major activation pathway for many N-nitrosamines. This reaction involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. tandfonline.com The resulting α-hydroxy-N-nitrosamine is an unstable intermediate that spontaneously decomposes to form an aldehyde and a reactive alkylating agent, a diazonium ion. researchgate.net In the case of N-nitrososimazine, α-hydroxylation would likely occur on one of the ethyl groups attached to the nitrogen atom bearing the nitroso group.

Denitrosation is another important metabolic pathway that involves the removal of the nitroso group, leading to the formation of the corresponding amine and nitric oxide (NO). ca.gov This process can be catalyzed by CYP enzymes and may serve as a detoxification pathway, as it prevents the formation of reactive alkylating species. nih.govacs.org The rate of denitrosation relative to α-hydroxylation can significantly influence the biological effects of an N-nitrosamine.

Metabolic PathwayKey EnzymesGeneral ProductsSignificance
α-HydroxylationCytochrome P450 (e.g., CYP2E1) nih.govAldehydes, Alkylating agents (diazonium ions) researchgate.netMetabolic activation
DenitrosationCytochrome P450 ca.govnih.govCorresponding amine, Nitric oxide ca.govDetoxification

The metabolic activation of this compound, particularly through the α-hydroxylation pathway, is expected to generate highly reactive electrophilic intermediates. researchgate.net The primary reactive species formed from the decomposition of α-hydroxy-N-nitrosamines are alkyldiazonium ions. tandfonline.com These ions are potent alkylating agents that can covalently bind to cellular macromolecules such as DNA, RNA, and proteins. tandfonline.com The formation of DNA adducts is a critical event that can lead to mutations and initiate carcinogenic processes.

The fate of these reactive intermediates is dependent on several factors, including their intrinsic reactivity and the presence of cellular nucleophiles. While some intermediates will react with critical cellular targets, others may be detoxified through conjugation with glutathione (B108866) (GSH) or by reacting with water to form alcohols. researchgate.net

Comparative Metabolism with Parent Compounds (e.g., Simazine)

The metabolism of this compound is intrinsically linked to the metabolism of its parent compound, simazine (B1681756). Simazine itself undergoes extensive metabolism in biological systems, primarily through two main pathways: N-dealkylation and glutathione conjugation, both of which are also mediated by cytochrome P450 enzymes. nih.govnih.gov

N-dealkylation of simazine involves the removal of one or both of the ethyl groups from the amino substituents on the triazine ring. nih.gov This process is catalyzed by various CYP isoforms, including CYP1A1/2. nih.gov The resulting metabolites are deethylsimazine and dideethylsimazine.

Glutathione conjugation is another major metabolic route for simazine, where the chlorine atom on the triazine ring is displaced by glutathione. nih.gov This reaction is a key detoxification step.

When comparing the metabolism of this compound to simazine, the presence of the N-nitroso group introduces additional metabolic possibilities, namely α-hydroxylation and denitrosation, which are not relevant for simazine. The N-dealkylation pathways that are prominent for simazine may also occur with this compound, potentially competing with the metabolism of the nitroso moiety. The relative rates of these different metabolic pathways will ultimately determine the biological activity and toxicological profile of this compound.

CompoundPrimary Metabolic PathwaysKey Metabolites
SimazineN-dealkylation, Glutathione conjugation nih.govnih.govDeethylsimazine, Dideethylsimazine, Glutathione conjugates nih.gov
This compound (Predicted)α-Hydroxylation, Denitrosation, N-dealkylationα-hydroxy-N-nitrososimazine, Simazine, Dealkylated metabolites, Reactive alkylating agents

Advanced Analytical Methodologies for N Nitrososimazine

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate N-Nitrososimazine from the sample matrix, concentrate it, and remove interfering substances that could compromise the analytical results.

Solid Phase Extraction (SPE) is a widely employed technique for the extraction and pre-concentration of nitrosamines, including this compound, from aqueous samples. nih.govadvatechgroup.com The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. For nitrosamine (B1359907) analysis, common sorbents include activated coconut charcoal and polymeric materials like styrene-divinylbenzene copolymers. nih.govdoi.orgamericanlaboratory.com The choice of sorbent and elution solvent is crucial for achieving high recovery rates.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids. zinsser-analytic.commadar-ju.com In this method, the sample is mixed with an extraction solvent (typically an organic solvent) that is immiscible with the sample matrix (usually aqueous). madar-ju.comcresp.org The this compound partitions from the sample matrix into the extraction solvent. After vigorous mixing, the two liquid phases are allowed to separate, and the solvent phase containing the analyte is collected for further analysis. zinsser-analytic.com Dichloromethane is a common solvent used for nitrosamine extraction. cdc.gov The efficiency of LLE depends on the partition coefficient of the analyte between the two phases. madar-ju.com

Table 1: Comparison of SPE and LLE for N-Nitrosamine Sample Preparation
ParameterSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
PrinciplePartitioning between a solid stationary phase and a liquid mobile phase.Partitioning between two immiscible liquid phases. zinsser-analytic.com
Common Sorbents/SolventsStyrene-divinylbenzene copolymers, activated charcoal. nih.govdoi.orgDichloromethane, Ethyl acetate (B1210297). cdc.govresearchgate.net
AdvantagesHigh enrichment factors, low solvent consumption, ease of automation, high sample throughput. americanlaboratory.comSimple, wide applicability.
DisadvantagesPotential for cartridge clogging with complex matrices, sorbent variability.Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formation.
Typical ApplicationExtraction of nitrosamines from drinking water and wastewater. nih.govamericanlaboratory.comExtraction from various matrices, including biological fluids. cresp.org

When analyzing this compound in complex matrices such as soil, food, or biological fluids, additional enrichment and clean-up steps are essential to remove interfering compounds. researchgate.net These matrices contain a multitude of organic and inorganic substances that can co-extract with the analyte and interfere with chromatographic separation and detection.

Enrichment aims to increase the concentration of the target analyte relative to the volume of the sample, thereby improving detection sensitivity. Clean-up procedures are designed to selectively remove matrix interferences. These strategies are often combined with the primary extraction step. For example, after an initial solvent extraction, the extract may be passed through a silica (B1680970) gel column to remove polar interferences. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and clean-up step using various salts and sorbents, has been adapted for the analysis of nitrosatable pesticides and their derivatives in biomatrices. researchgate.net For solid samples like soil or tissues, initial steps may include homogenization and solvent extraction prior to SPE or other clean-up techniques. researchgate.netgerhardt.denih.gov

Chromatographic Separation Technologies

Chromatography is the core technology for separating this compound from other compounds in the prepared extract before its detection and quantification.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like many nitrosamines. researchgate.net In GC, the sample extract is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the gas and stationary phases.

For nitrosamine analysis, GC is often paired with highly specific detectors to enhance selectivity and sensitivity.

Thermal Energy Analyzer (TEA) : This detector is highly specific for N-nitroso compounds. It works by pyrolyzing the eluting compounds to release a nitrosyl radical (•NO), which then reacts with ozone to produce electronically excited nitrogen dioxide. The light emitted as the excited nitrogen dioxide returns to its ground state is measured, providing a highly selective signal for nitrosamines. cdc.gov

Nitrogen-Phosphorus Detector (NPD) : This detector is highly sensitive to compounds containing nitrogen and phosphorus, making it suitable for analyzing this compound. epa.gov

Mass Spectrometry (MS) : When coupled with GC (GC-MS), this provides both separation and definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation patterns. americanlaboratory.comresearchgate.netrestek.com

Table 2: Recommended GC Operating Conditions for Nitrosamine Analysis (General)
ParameterConditionReference
Injection Port Temperature200 - 250°C epa.gov
ColumnVarious capillary columns (e.g., DB-5ms, Rxi-5Sil MS) epa.govrestek.com
Carrier GasHelium or Nitrogen cdc.govnih.gov
DetectorThermal Energy Analyzer (TEA), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) cdc.govresearchgate.netepa.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile or thermally labile nitrosamines, which may decompose in a hot GC injection port. rsc.org In HPLC, a liquid solvent (the mobile phase) pumps the sample extract through a column packed with a solid adsorbent material (the stationary phase). Separation is achieved based on the analyte's interaction with the stationary phase.

For this compound and related compounds, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. acs.orgnih.gov The detection is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. rsc.orgacs.org Studies have demonstrated the use of HPLC with UV detection for quantifying N-Nitrosoatrazine, a closely related compound. acs.org

Hyphenated Detection and Identification Systems

To achieve the low detection limits required for trace analysis and to provide unambiguous identification, chromatographic techniques are almost always coupled (hyphenated) with advanced detection systems, particularly mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS) : GC-MS combines the separation power of GC with the detection and identification capabilities of MS. nih.govamericanlaboratory.com For even greater selectivity and lower detection limits, especially in complex matrices, GC-MS/MS is used. This technique involves selecting a specific parent ion from the eluting compound, fragmenting it, and then detecting a specific daughter ion, which significantly reduces background noise. nih.govrestek.com Positive chemical ionization (PCI) is often the preferred ionization mode as it can enhance sensitivity for nitrosamines. americanlaboratory.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) : This is the most powerful and versatile technique for analyzing a wide range of nitrosamines, including this compound. nih.govnih.gov LC-MS avoids the thermal degradation issues associated with GC and can handle a broader range of compound polarities. rsc.org LC-MS/MS provides exceptional sensitivity and selectivity, making it the gold standard for quantifying trace levels of nitrosamine impurities in pharmaceuticals and environmental samples. nih.govunl.edu High-Resolution Mass Spectrometry (HRMS) coupled with LC (LC-HRMS) offers highly accurate mass measurements, which aids in the identification of unknown compounds and provides a high degree of confidence in the results. nih.govrsc.orgacs.org

Table 3: Performance of Hyphenated Systems in Nitrosamine Analysis
TechniqueTypical Detection LimitsKey AdvantagesReference
GC-MS/MS (PCI)0.3 - 1.8 ng/LHigh sensitivity and selectivity for volatile nitrosamines. americanlaboratory.commdpi.com
LC-MS/MS3 - 112 pg/mL (instrumental)Applicable to non-volatile and thermally labile compounds; high sensitivity and specificity. nih.govunl.edu
LC-HRMS0.4 - 12 ng/LProvides accurate mass for confident identification; suitable for both target and non-target screening. nih.govrsc.org

Mass Spectrometry (MS, Tandem MS/MS, High-Resolution MS)

Mass spectrometry is a cornerstone for the definitive identification and quantification of N-nitrosamines due to its high sensitivity and specificity. When coupled with a chromatographic separation technique like liquid chromatography (LC), it becomes a powerful tool for analyzing complex matrices.

Mass Spectrometry (MS): In its basic form, LC-MS can detect this compound. After chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the mass spectrometer separates the resulting ions based on their mass-to-charge (m/z) ratio. nih.gov

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity, tandem mass spectrometry (MS/MS) is the preferred technique. wikipedia.org In an MS/MS experiment, a specific ion corresponding to the protonated this compound molecule (the precursor ion) is selected in the first mass analyzer. This precursor ion is then fragmented, often through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. nationalmaglab.org This process provides a higher degree of certainty in identification. A primary fragmentation pathway for protonated nitrosamines involves the characteristic loss of the nitroso group (•NO), which corresponds to a neutral loss of 30 Da. nih.govnih.gov This transition from the precursor ion to a specific product ion can be monitored using Multiple Reaction Monitoring (MRM), a highly sensitive and selective quantification mode. waters.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, offer an additional layer of specificity through their ability to determine the m/z ratio with very high accuracy. uni-rostock.de This allows for the calculation of the elemental formula of a detected compound, which is invaluable for distinguishing it from other matrix components that may have the same nominal mass. nih.govrsc.org LC-HRMS methods have been successfully developed for a wide range of nitrosamines, providing the sensitivity and selectivity needed for trace-level detection in various samples, including drug products and environmental matrices. nih.govthermofisher.com While a specific HRMS method for this compound is not widely published, the principles applied to other nitrosamines, including its close analog N-Nitrosoatrazine, are directly applicable. nih.govunl.edu

Chemiluminescence Detection and Photolytic Denitrosation

Chemiluminescence-based methods offer high selectivity for the nitroso functional group and are widely used for the analysis of total N-nitroso compounds (TONO). These methods rely on the cleavage of the N-NO bond to liberate a nitric oxide (NO) radical, which is then detected.

The core principle involves a chemical reaction that excites a molecule, which then emits light (luminescence) as it returns to its ground state. doi.org In this context, the NO radical reacts with ozone (O₃) to form electronically excited nitrogen dioxide (NO₂*), which then emits photons upon relaxing to its ground state. The intensity of this light is proportional to the concentration of the N-nitroso compound in the sample.

Two primary methods are used for the initial denitrosation step:

Chemical Denitrosation: This approach typically uses a refluxing chemical agent, such as acidic triiodide (HI₃), to chemically cleave the N-NO bond and release NO. doi.org A study evaluating this method demonstrated a clear concentration-response relationship for this compound (NSIM), confirming the technique's applicability. doi.org

Photolytic Denitrosation (Photolysis): This method uses ultraviolet (UV) light, often at a wavelength of 254 nm, to break the N-NO bond. The high-energy photons cause a homolytic cleavage of the bond, releasing the NO radical for subsequent detection. This technique avoids the use of harsh chemical reagents.

The performance of these methods can be influenced by the structure of the specific nitrosamine and the sample matrix, which may affect the efficiency of the denitrosation step. acs.org

Thermal Energy Analysis (TEA)

The Thermal Energy Analyzer (TEA) is a detector designed specifically for the sensitive and selective detection of N-nitroso compounds. Its high selectivity stems from its ability to detect the thermally labile N-NO bond characteristic of nitrosamines.

The operational principle of TEA involves passing the sample through a high-temperature pyrolysis chamber (typically >500°C). The heat specifically cleaves the weak N-NO bond, releasing the nitric oxide (NO) radical. This NO radical is then carried by an inert gas stream into a reaction chamber where it is mixed with ozone. As with chemiluminescence detection, this reaction produces excited nitrogen dioxide (NO₂*), which emits near-infrared light upon decay. This light is detected by a photomultiplier tube, generating a signal that is highly specific to N-nitroso compounds. iarc.fr

TEA can be coupled with gas chromatography (GC-TEA) for the analysis of volatile nitrosamines. For non-volatile compounds like this compound or for the determination of total N-nitroso content, samples can be injected directly into a chemical stripping solution (e.g., refluxing ethyl acetate with hydrobromic acid) that liberates the NO radical, which is then swept into the TEA detector. Studies on the closely related N-Nitrosoatrazine have shown variable but significant recovery using TEA-based methods, suggesting the technique is applicable to N-nitrosated triazines, though careful validation is required to account for potential recovery losses. cdc.govcdc.gov

Validation and Performance Characteristics of Analytical Methods

The validation of analytical methods is critical to ensure that they are reliable, accurate, and fit for purpose, especially for trace-level analysis of potential carcinogens like this compound. nih.govedqm.eu Key performance characteristics include sensitivity, selectivity, limits of detection (LOD) and quantification (LOQ), and recovery. kuey.net While specific validation data for this compound is limited, performance data for its structural analog N-Nitrosoatrazine (NNAT) and other nitrosamines provide a strong indication of expected method performance.

Sensitivity and Selectivity: High selectivity is achieved by using detectors that are specific to the target analyte's chemical properties, such as the TEA detector for the N-nitroso group or the use of tandem and high-resolution mass spectrometry. rsc.orgiarc.fr MS/MS enhances selectivity by monitoring a specific fragmentation unique to the parent molecule, while HRMS distinguishes the analyte from matrix interferences based on its exact mass. wikipedia.orgrsc.org Sensitivity is reflected in the method's limit of detection (LOD) and limit of quantification (LOQ), which define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For various nitrosamines, methods have achieved LOQs in the low parts-per-billion (µg/kg) or even parts-per-trillion (ng/L) range. rsc.orgunl.edulew.ro

Limits of Detection/Quantification and Recovery: The LOD, LOQ, and recovery are highly dependent on the analytical technique and the complexity of the sample matrix (e.g., water, soil, biological tissue). Recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix, are performed to assess the efficiency of the extraction and analysis process. As shown in the table below for the analog N-Nitrosoatrazine, recovery can vary significantly.

Table 1: Performance Characteristics of Analytical Methods for N-Nitrosoatrazine (NNAT) and Related Triazines

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
N-NitrosoatrazineLC-MS/MSRat Urine & Liver2.0 ng (absolute)-69 ± 7.0 unl.edu
N-NitrosoatrazineLC-MS/MSSand--75.4 ± 10.0 unl.edu
N-NitrosoatrazineExtractionTissue--26.8 unl.edu
N-Nitrosoatrazinein vitro metabolismHepatic S9 Fractions--~39 (total metabolites) cdc.govcdc.gov
Simazine (B1681756)USAE-DLLME-SFO-HPLC-UVSoil0.62 µg/kg1.88 µg/kg~60 lew.ro
Atrazine (B1667683)USAE-DLLME-SFO-HPLC-UVSoil0.19 µg/kg0.57 µg/kg>95 lew.ro
Various NitrosaminesUHPLC-HRMSWater0.4 - 12 ng/L-68 - 83 rsc.org
Various NitrosaminesHI₃-CLWater0.07 - 0.13 µM0.20 - 0.38 µM- doi.org

This table presents data for the close structural analog N-Nitrosoatrazine and parent triazines to illustrate typical performance characteristics, as specific validation data for this compound is not widely available.

Regulatory Science and Public Health Implications of N Nitrososimazine

N-Nitrosamine Regulatory Frameworks and Context

The regulation of N-nitrosamine impurities is a complex and evolving field, driven by the need to protect public health from potential carcinogenic risks. nih.gov Regulatory bodies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have been at the forefront of developing and implementing stringent guidelines to control the presence of these impurities in pharmaceutical products. nih.goveuropa.eu The concern over N-nitrosamines intensified in 2018 when N-nitrosodimethylamine (NDMA) was detected in certain blood pressure medications, leading to widespread recalls and a re-evaluation of manufacturing processes. europa.euuliege.be

These regulatory frameworks are designed to ensure the safety and quality of medicines by minimizing harmful impurities. nih.gov The guidelines emphasize a proactive approach, requiring manufacturers to conduct thorough risk assessments of their manufacturing processes and materials to identify and mitigate potential sources of N-nitrosamine formation. uliege.beefpia.eu The EMA's scientific review under Article 5(3) of Regulation (EC) No 726/2004 and the FDA's guidance, "Control of Nitrosamine (B1359907) Impurities in Human Drugs," provide a structured approach for marketing authorization holders to manage these risks. europa.eupropharmagroup.com

A key aspect of the regulatory context is the classification of N-nitrosamines as a "cohort of concern" due to their high carcinogenic potency observed in animal studies. nih.gov This classification necessitates a high level of scrutiny and control. The regulations have evolved to include not only common small-molecule nitrosamines but also N-nitrosamine drug substance-related impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API). pharmtech.com

The following table provides an overview of key international regulatory guidelines for N-nitrosamine impurities.

Regulatory Agency/Body Key Guideline/Regulation Core Tenets
U.S. Food and Drug Administration (FDA) Control of Nitrosamine Impurities in Human DrugsRecommends a three-step process: risk assessment, confirmatory testing, and implementation of mitigation strategies. Establishes acceptable intake (AI) limits for common nitrosamines and provides a framework for NDSRIs. uliege.bepropharmagroup.com
European Medicines Agency (EMA) Article 5(3) of Regulation (EC) No 726/2004Mandates a "call for review" for all human medicines to assess the risk of nitrosamine presence. Emphasizes the responsibility of marketing authorization holders to ensure product quality. europa.eupropharmagroup.com
International Council for Harmonisation (ICH) ICH M7(R2) GuidelineClassifies nitrosamines as a "cohort of concern" and provides a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals. uliege.be
European Pharmacopoeia (Ph. Eur.) General Chapter 2.5.42Provides analytical procedures for the analysis of N-nitrosamine impurities in active substances. propharmagroup.com
United States Pharmacopeia (USP) General Chapter <1469>Aligns with FDA guidance and offers a science-based approach for the control of nitrosamine impurities in drug products. propharmagroup.com

Hazard Characterization and Risk Assessment Methodologies

The hazard characterization and risk assessment of N-nitrosamines, including by extension N-Nitrososimazine, are critical for establishing safe exposure levels and protecting public health. N-nitrosamines are generally classified as probable human carcinogens based on extensive animal studies. europa.eu The primary mechanism of their carcinogenicity involves metabolic activation to reactive species that can alkylate DNA, leading to mutations. nih.gov

The risk assessment process for N-nitrosamines typically follows a structured, multi-step approach as recommended by regulatory agencies. uliege.be

Three-Step Risk Assessment and Mitigation Process:

Step 1: Risk Assessment: This initial step involves a comprehensive evaluation of the manufacturing processes for both the active pharmaceutical ingredient (API) and the final drug product to identify any potential for N-nitrosamine formation or contamination. uliege.be This includes an analysis of raw materials, solvents, reagents, and potential cross-contamination. efpia.eucefic.org

Step 2: Confirmatory Testing: If the risk assessment identifies a potential for the presence of N-nitrosamines, confirmatory testing of the product is required. uliege.be These analytical tests must be sufficiently sensitive to detect and quantify trace levels of the specific N-nitrosamines of concern. uliege.be

Step 3: Implementation of Risk Mitigation Measures: If confirmatory testing confirms the presence of N-nitrosamines above acceptable limits, manufacturers must implement changes to their manufacturing process to mitigate this risk. uliege.be This could involve modifying chemical synthesis routes, purifying raw materials, or changing storage conditions. uliege.be

A cornerstone of the risk assessment for N-nitrosamines is the establishment of an Acceptable Intake (AI) limit. The AI represents a level of exposure that is considered to pose a negligible cancer risk over a lifetime. For N-nitrosamines with sufficient carcinogenicity data, the AI is often derived from the TD50 value (the chronic dose rate that gives 50% of the animals tumors) from animal studies. nih.gov For those without compound-specific data, regulatory agencies may use structure-activity relationships (SARs) to estimate potency based on closely related, well-studied nitrosamines. nih.gov

The FDA has also introduced the Carcinogenic Potency Categorization Approach (CPCA) to determine recommended AI limits for NDSRIs. pharmtech.com This approach considers the mechanism of metabolic activation and the structural features of the nitrosamine to assign a potency score, which is then used to calculate an AI limit without requiring new animal carcinogenicity studies. pharmtech.com Methodologies like Failure Mode Effects Analysis (FMEA) can also be employed to systematically evaluate and prioritize risks associated with nitrosamine impurities. ulisboa.pt

Research Needs for Informing Regulatory Decisions on this compound

While the regulatory and risk assessment frameworks for common N-nitrosamines are relatively well-established, significant data gaps exist for less common compounds like this compound. To make informed regulatory decisions and adequately protect public health, targeted research is essential.

A fundamental research need is the development of a comprehensive toxicological profile for this compound. This would involve a suite of studies designed to characterize its potential hazards.

Key Toxicological Data Requirements:

Genotoxicity/Mutagenicity: In vitro and in vivo assays are needed to determine if this compound can directly damage DNA. The Ames test is a standard in vitro assay for mutagenicity. efpia.eu

Carcinogenicity: Long-term animal bioassays, typically in two rodent species, are the gold standard for assessing carcinogenic potential. These studies are crucial for deriving a TD50 value and establishing a reliable AI limit. nih.gov

Metabolism and Toxicokinetics: Understanding how this compound is absorbed, distributed, metabolized, and excreted is vital. In particular, identifying the metabolic pathways and whether they lead to the formation of reactive, DNA-alkylating species is a key component of the hazard characterization. nih.gov

Structure-Activity Relationship (SAR) Analysis: In the absence of complete carcinogenicity data, a thorough SAR analysis comparing this compound to structurally similar nitrosamines with known potencies can provide an initial estimate of its carcinogenic potential. nih.gov

The following table outlines the types of toxicological studies needed for a comprehensive hazard characterization of this compound.

Type of Study Purpose Example Assays/Endpoints
Genotoxicity To assess the potential to cause DNA damage and mutations.Ames test (bacterial reverse mutation), in vitro micronucleus assay, in vivo comet assay. efpia.eu
Carcinogenicity To determine the potential to cause cancer with long-term exposure.2-year rodent bioassay (rats and mice). nih.gov
Metabolism & Toxicokinetics To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.In vitro metabolism studies with liver microsomes, in vivo ADME studies in animal models.
General Toxicity To identify target organs and characterize non-cancer health effects.Repeated-dose toxicity studies (e.g., 28-day or 90-day studies) in rodents, assessing clinical signs, blood chemistry, and histopathology.

Given that this compound is a derivative of the herbicide simazine (B1681756), there is a potential for its presence in the environment, particularly in soil and water in agricultural areas. Therefore, a critical research need is the development of advanced analytical methods for its detection and quantification in various environmental matrices.

These methods must be highly sensitive and specific to measure the potentially low but significant concentrations of this compound. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) are often employed for the trace-level analysis of N-nitrosamines. researchgate.net Widespread environmental surveillance using these methods would be necessary to understand the extent of environmental contamination, identify potential sources, and assess human exposure through pathways such as drinking water and the food chain.

Improving the accuracy of risk prediction for this compound requires a deeper understanding of its underlying mechanisms of action. Research into the specific biochemical pathways of its metabolic activation and detoxification is crucial. nih.gov

Computational modeling and in silico approaches can play a significant role here. sciety.orgresearchgate.net By understanding the electronic and steric factors that influence the N-nitrosation reaction that forms this compound, and the subsequent metabolic reactions, more accurate predictive models can be built. sciety.orgresearchgate.net For instance, mechanistic data can refine SAR models, leading to more reliable estimations of carcinogenic potency in the absence of long-term animal studies. nih.gov Mathematical models that simulate the formation of nitrosamines under various conditions can also help predict the likelihood of this compound formation in different scenarios. nih.gov Integrating these mechanistic data into quantitative structure-activity relationship (QSAR) models and other predictive tools will enhance the ability to perform robust risk assessments and support regulatory decision-making.

Q & A

Q. What are the primary mechanisms for N-Nitrososimazine formation in pharmaceutical or chemical systems?

this compound forms via nitrosation reactions between secondary amines and nitrosating agents. Key nitrosating agents include nitrites (e.g., NaNO₂), nitrous acid (HNO₂), and nitrogen oxides (e.g., N₂O₃) under acidic or neutral conditions . Experimental design should focus on identifying amine precursors in the system, quantifying nitrosating agents, and monitoring pH/temperature, as these factors influence reaction kinetics. Structural similarity to known nitrosatable amines (e.g., sarcosine derivatives) should guide risk assessments .

Q. How can researchers detect and quantify this compound in complex matrices?

Use validated chromatographic methods such as GC-MS/MS or LC-MS/MS with high-resolution mass spectrometry (HRMS) to distinguish this compound from isobaric interferences . For regulatory compliance, follow USP <1469> protocols, which outline procedures for nitrosamine analysis in solvents and APIs, including sample preparation (e.g., headspace injection for volatile nitrosamines) and matrix-specific calibration .

Q. What steps are critical in risk assessment for this compound contamination?

  • Step 1 : Identify potential amine precursors and nitrosating agents in the synthesis pathway.
  • Step 2 : Conduct literature reviews to evaluate structural analogs (e.g., N-Nitrososarcosine) for nitrosation likelihood .
  • Step 3 : Perform forced degradation studies under accelerated conditions (e.g., elevated temperature, nitrite-spiked solutions) to simulate nitrosamine formation .
  • Step 4 : Compare detected levels to established safety thresholds (e.g., EMA’s acceptable intake limits) .

Advanced Research Questions

Q. How do reaction kinetics and molecular properties influence this compound formation?

Nitrosation rates depend on the pKa of the amine precursor , steric hindrance, and the presence of accelerators (e.g., aldehydes) or inhibitors (e.g., antioxidants). Use computational models (QSAR or DFT) to predict reactivity based on electronic and steric parameters. Experimentally, employ kinetic studies with varying pH, nitrite concentrations, and reaction times to validate predictions .

Q. What advanced analytical strategies address matrix interference in this compound detection?

  • Ionization Enhancement : Use chemical ionization (APCI) instead of ESI to improve sensitivity for non-polar nitrosamines .
  • Matrix Removal : Implement solid-phase extraction (SPE) or QuEChERS protocols to reduce co-eluting impurities .
  • High-Resolution MS : Leverage HRMS (e.g., Q-TOF) to resolve isobaric compounds and confirm molecular formulae .

Q. How can researchers reconcile contradictory data on this compound’s stability or toxicity?

Apply a snowballing literature review approach to identify primary sources and contextualize discrepancies (e.g., conflicting stability data due to varying experimental conditions) . Use meta-analysis tools to statistically evaluate toxicity studies, focusing on dose-response relationships, assay types (e.g., Ames test vs. in vivo models), and structural analogs (e.g., N-Nitrosodimethylamine) .

Q. What methodologies are recommended for assessing this compound’s genotoxic potential?

  • In vitro assays : Perform bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays .
  • Structure-Activity Relationships (SAR) : Compare this compound to known carcinogens using databases like IARC or EPA’s ToxCast .
  • Metabolic Activation : Use S9 liver fractions to assess bioactivation pathways .

Methodological and Regulatory Considerations

Q. How do regulatory frameworks (EMA, FDA) differ in nitrosamine control strategies?

  • EMA : Requires a risk assessment report for new applications, emphasizing root-cause analysis and batch testing .
  • FDA : Focuses on post-approval submissions (PAS) for confirmed nitrosamine presence, requiring updates to Module 3 (Quality) and justification of safety margins .
  • Cosmetic Products : Follow ISO 14735 and Cosmetic Europe guidance for nitrosamine minimization, as cosmetic matrices (e.g., emulsions) pose unique stability challenges .

Q. What experimental designs optimize stability studies for this compound in formulations?

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • Container-Closure Systems : Evaluate leaching risks (e.g., rubber stoppers releasing nitrites) using USP <665> protocols .

Q. How can researchers mitigate this compound formation during API synthesis?

  • Nitrosation Inhibitors : Add ascorbic acid or α-tocopherol to scavenge nitrosating agents .
  • Process Optimization : Replace nitrite-containing reagents, control pH (<3), and use closed systems to limit oxygen exposure .

Data and Contradiction Management

Q. What strategies ensure robust data collection for this compound in interdisciplinary studies?

  • Standardized Protocols : Adopt EPA Method 521 or 625 for consistent quantification .
  • Collaborative Trials : Engage multi-lab validation to address inter-laboratory variability .
  • Data Repositories : Use platforms like NIST Chemistry WebBook for validated physicochemical data .

Q. How should researchers address gaps in nitrosamine toxicological databases?

  • Read-Across Approaches : Extrapolate data from structurally similar nitrosamines (e.g., N-Nitrososarcosine) while accounting for metabolic differences .
  • Probabilistic Modeling : Estimate exposure thresholds using Monte Carlo simulations based on limited in vivo data .

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